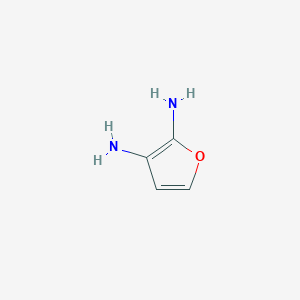
Furan-2,3-diamine
Descripción
Furan-2,3-diamine (C₄H₆N₂O) is a heterocyclic compound featuring a five-membered furan ring with two amine groups at the 2- and 3-positions. These compounds share key reactivity traits due to the presence of vicinal diamine groups, which enable diverse applications in medicinal chemistry, dye synthesis, and materials science.
Propiedades
Número CAS |
137891-47-5 |
|---|---|
Fórmula molecular |
C4H6N2O |
Peso molecular |
98.1 g/mol |
Nombre IUPAC |
furan-2,3-diamine |
InChI |
InChI=1S/C4H6N2O/c5-3-1-2-7-4(3)6/h1-2H,5-6H2 |
Clave InChI |
XBOHKUPCELBZPH-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1N)N |
SMILES canónico |
C1=COC(=C1N)N |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table compares Furan-2,3-diamine with structurally and functionally related diamines, based on the provided evidence:
Key Findings:
Reactivity Differences :
- Pyridine- and pyrazine-diamines leverage nitrogen’s electron-withdrawing effects for nucleophilic reactions (e.g., dimerization, cycloadditions) .
- This compound (hypothetically) may exhibit enhanced electron density at the diamine sites due to furan’s oxygen atom, favoring electrophilic substitutions or metal coordination.
Biological Activity :
- Pyridine-2,3-diamine dimers show promise as anticancer agents via apoptosis induction .
- Pyrazine-2,3-diamine derivatives mimic adenine, suggesting applications in kinase inhibitors or nucleotide analogs .
Industrial Applications :
- Naphthalene-2,3-diamine is critical in fluorescent probes , while furan-2,3-diones (structurally related to the diamine) are precursors for high-performance vat dyes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


